4-Ethynyl-4'-propyl-1,1'-biphenyl

Overview

Description

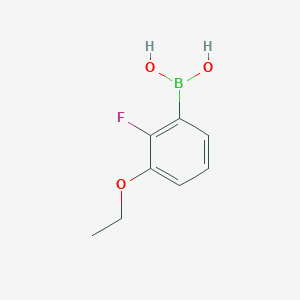

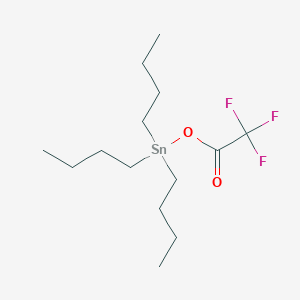

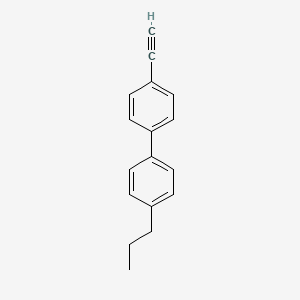

“4-Ethynyl-4’-propyl-1,1’-biphenyl” is a chemical compound with the molecular formula C17H16 . It is a biphenyl derivative containing both ethynyl and propyl groups . This compound is often used in the field of organic chemistry for its unique properties and potential applications .

Synthesis Analysis

“4-Ethynyl-4’-propyl-1,1’-biphenyl” is a general reagent used in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .Molecular Structure Analysis

The molecular weight of “4-Ethynyl-4’-propyl-1,1’-biphenyl” is 220.31 . The molecular formula is C17H16 . The canonical SMILES structure is CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C .Chemical Reactions Analysis

“4-Ethynyl-4’-propyl-1,1’-biphenyl” is used as a reagent in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .Physical And Chemical Properties Analysis

“4-Ethynyl-4’-propyl-1,1’-biphenyl” has a boiling point of 332.8±31.0 ºC . Its density is 1.01±0.1 g/ml . It is soluble in toluene .Scientific Research Applications

Terahertz Properties in Liquid Crystals

The compound 4-Ethynyl-4'-propyl-1,1'-biphenyl has been explored for its optical properties, particularly in the terahertz (THz) range. A study examined the birefringence, refractive indices, and absorption coefficients for ordinary and extraordinary rays of liquid crystals containing fluoro-substituted 4-propyl-4′-[(4-ethylphenyl)ethynyl] biphenyls. The findings indicate that the optical parameters in the THz range are influenced by the number and placement of fluorine atoms in the molecules (Chodorow et al., 2013).

Photocatalysis with Alkyne Substituted Complexes

Alkyne substituted complexes, such as those involving 4-ethynyl-1,1'-biphenyl, have been studied for their photochemical and redox properties. The addition of ethynyl phenyl moieties to certain ligands was found not to have a detrimental effect on the ability of the complexes to photocatalyse reactions, indicating potential applications in photocatalysis (Davidson et al., 2015).

Self-Assembly in Nanotechnology

Research has shown significant electronic communications between edge-on biphenyl moieties of a benzene core derivatised biaxially with four ethynyl-biphenyls. The ability of ethynyls to rotate allows for dual adaptability of edge-on and face-on orientations for the aromatic rings, which is crucial for the successful assembly of conjugated 1D nanowires. This points to potential applications in nanotechnology and materials science (Lee et al., 2014).

Liquid Crystal Applications

Another study focused on synthesizing fluoro-substituted analogues of 4-butyl-4′-[(4-butylphenyl)ethynyl]biphenyl, highlighting correlations between molecular structure and mesomorphic properties. The dielectric study of these compounds and their mixtures presented potential applications in the field of liquid crystals (Kula et al., 2013).

Surface-Confined Covalent Coupling Reactions

The compound 4-(but-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl was studied for its surface-confined covalent coupling reactions, showing surface-dependent chemoselectivity. This research offers insights into the potential use of similar compounds in the synthesis of covalent carbon-based sp-sp2 polymers, useful in various scientific and industrial applications (Chen et al., 2019).

Mechanism of Action

In general, compounds like 4-Ethynyl-4’-propyl-1,1’-biphenyl can interact with various biological targets depending on their specific structure and functional groups. They might bind to certain proteins or enzymes, influencing their function and potentially leading to various cellular effects. The exact mode of action would depend on the specific targets and the nature of the interaction .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its chemical structure, solubility, stability, and the route of administration. For instance, its solubility in organic solvents like toluene could potentially affect its absorption and distribution in the body.

The action of 4-Ethynyl-4’-propyl-1,1’-biphenyl could also be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other chemicals could affect its stability and reactivity .

properties

IUPAC Name |

1-ethynyl-4-(4-propylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-13H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSZCHDBZRCUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600251 | |

| Record name | 4-Ethynyl-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-4'-propyl-1,1'-biphenyl | |

CAS RN |

360768-57-6 | |

| Record name | 4-Ethynyl-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.